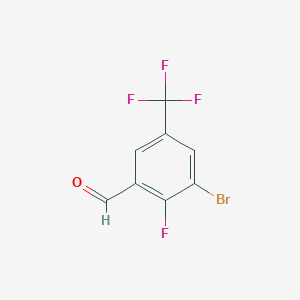

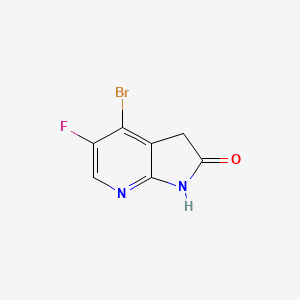

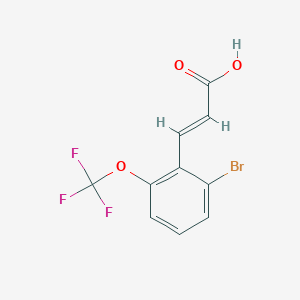

![molecular formula C11H12Cl2N4 B1378487 3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride CAS No. 1421601-94-6](/img/structure/B1378487.png)

3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[2-(Aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride (also known as 3-AIBN dihydrochloride) is an organic compound commonly used in synthetic organic chemistry. It is a colorless solid that is soluble in polar organic solvents such as dimethylsulfoxide (DMSO) and tetrahydrofuran (THF). 3-AIBN dihydrochloride is a useful reagent for the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and materials. The compound is also used as a catalyst for a variety of reactions, including the Michael addition and the Diels-Alder reaction.

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives have been reviewed for their antitumor activities, highlighting compounds that have passed preclinical testing stages. These structures are not only relevant for new antitumor drugs but also for synthesizing compounds with diverse biological properties (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Synthesis and Structural Properties of Novel Compounds

Research on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones provides insights into the reaction mechanisms and potential intermediates formed during the synthesis, which could be relevant for developing new compounds with varied biological activities (R. Issac, J. Tierney, 1996).

Phosphorylated Derivatives of 1,3-Azoles

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been systematized, detailing their chemical and biological properties. These derivatives exhibit a range of activities, including insectoacaricidal and anti-exudative effects, demonstrating the potential for developing new drugs and agricultural chemicals (E. Abdurakhmanova, K. M. Kondratyuk, O. Holovchenko, V. Brovarets, 2018).

Antioxidant and Anti-inflammatory Agents

Studies on benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents highlight the synthesis and evaluation of these compounds, providing a foundation for the development of new therapeutic agents with enhanced efficacy and lower toxicity (Dattatraya G. Raut, S. Patil, P. Choudhari, Vikas D. Kadu, A. S. Lawand, M. Hublikar, R. Bhosale, 2020).

Conversion to CNS Acting Drugs

Research on converting benzimidazoles, imidazothiazoles, and imidazoles into more potent central nervous system (CNS) acting drugs explores the synthesis pathways and potential for developing new CNS medications, addressing the need for more effective treatments for neurological disorders (S. Saganuwan, 2020).

Safety And Hazards

The safety data sheet for benzonitrile, a related compound, indicates that it is a combustible liquid that is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling it . In case of fire, CO2, dry chemical, or foam should be used for extinction . The specific safety and hazards information for 3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride is not provided in the search results.

properties

IUPAC Name |

3-[2-(aminomethyl)-1H-imidazol-5-yl]benzonitrile;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4.2ClH/c12-5-8-2-1-3-9(4-8)10-7-14-11(6-13)15-10;;/h1-4,7H,6,13H2,(H,14,15);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKMCTXMFJBKBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=C(N2)CN)C#N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

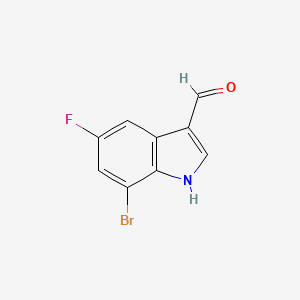

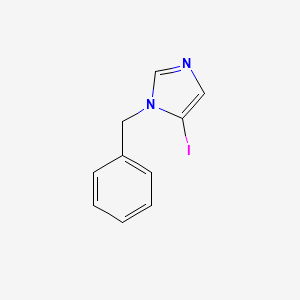

![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B1378406.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)